molecular formula C38H48N4O6 B3162076 L-Phenylalanine, (alphaS)-alpha-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-, phenylmethyl ester CAS No. 875309-92-5

L-Phenylalanine, (alphaS)-alpha-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-, phenylmethyl ester

Cat. No.: B3162076
CAS No.: 875309-92-5
M. Wt: 656.8 g/mol
InChI Key: TYLHGIYRTFHMRN-AFEGWXKPSA-N
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Description

Chemical Identity: This compound (CAS: 1140908-89-9) is a phenylalanine-derived peptide ester with a complex structure featuring a morpholinyl-acetylamino group and a benzenebutanoyl-leucine backbone. Its molecular formula is C₃₄H₄₆N₄O₆ (as per ) or C₂₆H₃₅N₃O₄ (), depending on the salt/ester form. Key properties include:

  • Molecular weight: 453.57–719.91 g/mol (varies by substituents)
  • Solubility: 0.022 g/L in water (25°C)
  • Synthetic route: Likely involves peptide coupling and esterification, as seen in related compounds .

Properties

IUPAC Name

benzyl (2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48N4O6/c1-28(2)24-33(37(45)41-34(25-30-14-8-4-9-15-30)38(46)48-27-31-16-10-5-11-17-31)40-36(44)32(19-18-29-12-6-3-7-13-29)39-35(43)26-42-20-22-47-23-21-42/h3-17,28,32-34H,18-27H2,1-2H3,(H,39,43)(H,40,44)(H,41,45)/t32-,33-,34-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLHGIYRTFHMRN-AFEGWXKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401114882
Record name (αS)-α-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875309-92-5
Record name (αS)-α-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875309-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

L-Phenylalanine, specifically the compound (alphaS)-alpha-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-, phenylmethyl ester , is a derivative of the essential amino acid phenylalanine. This compound has garnered attention due to its potential biological activities and therapeutic applications. Understanding its biological activity is crucial for exploring its uses in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C31H42N4O6
  • Molecular Weight : 554.69 g/mol

This structure includes a morpholinyl group, which may enhance its solubility and bioavailability compared to standard L-phenylalanine.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The morpholinylacetyl group is believed to facilitate enhanced interactions with target proteins, potentially improving efficacy in therapeutic applications.

Biological Activities

Research indicates that derivatives of L-phenylalanine exhibit a range of biological activities:

  • Antidepressant Effects : Compounds similar to N-acetyl-L-phenylalanine have been studied for their antidepressant properties, potentially influencing neurotransmitter levels in the brain .
  • Antiviral Activity : Some studies have shown that phenylalanine derivatives can modulate viral proteins, suggesting potential applications in antiviral therapies, particularly against HIV .
  • Metabolic Stability : The stability of these compounds in metabolic pathways is crucial for their therapeutic potential. Studies indicate that modifications like the morpholinyl group may enhance metabolic stability compared to traditional amino acids .

Case Studies

Several case studies have explored the effects of L-phenylalanine derivatives on various biological systems:

  • Study on Antidepressant Activity : A research article reported that N-acetyl-L-phenylalanine showed significant antidepressant effects in animal models, correlating with increased serotonin levels .
  • Antiviral Screening : A series of phenylalanine derivatives were synthesized and screened for antiviral activity against HIV-1. Results indicated that specific structural modifications led to improved interactions with viral proteins, enhancing antiviral efficacy .
CompoundActivityReference
N-Acetyl-L-phenylalanineAntidepressant
Phenylalanine DerivativesAntiviral (HIV)

Comparison with Similar Compounds

Structural Analogs and Derivatives

A. L-Phenylalanine Methyl Ester (Compound 3, )
  • Structure: Simpler ester derivative lacking the morpholinyl and benzenebutanoyl-leucine groups.
  • Activity : Reduces serum cholesterol by 39% and triglycerides significantly at 8 mg/kg/day .
  • Key difference : Absence of morpholinyl group may limit target specificity compared to the focal compound.
B. Acylated Phenylalanine Derivatives ()
  • Structural variations : Chain length (C12–C20), unsaturation (Z/E isomers), and stereochemistry (L vs. D).
  • Activity : Chain length and unsaturation modulate antibacterial and anticancer properties. For example, compound 31 (C20, Z-alkene) showed distinct bioactivity .
  • Comparison : The focal compound’s morpholinyl group may confer unique receptor-binding capabilities absent in these derivatives.
C. 4-(N-Substituted) Aminomethyl Phenylalanines ()
  • Structure : Basic side chains (e.g., dialkylamine) introduced via alkylation.
  • Application : Used in peptide synthesis to study structure-bioactivity relationships.
  • Contrast : The focal compound’s aromatic and morpholinyl groups may enhance solubility and metabolic stability compared to these hydrophilic analogs.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Solubility (g/L) Key Functional Groups Bioactivity Summary
Focal Compound 453.57–719.91 0.022 Morpholinyl, phenylmethyl Not reported (inferred receptor targeting)
L-Phenylalanine Methyl Ester ~195.2 Not reported Methyl ester Hypolipidemic
Acylated Derivative (C16) ~450–500 Low (organic solvents required) Fatty acyl, Z-alkene Antibacterial
N-Acetyl-L-Phenylalanine Methylamide ~264.3 Soluble in methanol Acetyl, methylamide Model for protein interactions

Key Observations :

  • The focal compound’s low aqueous solubility (0.022 g/L) may limit bioavailability, necessitating formulation enhancements .

Q & A

Basic Research Questions

Q. What enzymatic methods are employed for synthesizing L-phenylalanine derivatives, and how do stereochemical considerations influence reaction yields?

  • Methodological Answer : Enzymatic synthesis using phenylalanine ammonia-lyase (PAL) is a primary route, leveraging its stereospecificity to convert trans-cinnamic acid to L-phenylalanine . Reaction optimization involves adjusting pH (8–9), temperature (25–37°C), and substrate concentrations. For derivatives like the target compound, chemoenzymatic approaches combine PAL catalysis with subsequent acylation or esterification steps. Stereochemical fidelity is maintained using L-specific enzymes (e.g., leucine aminopeptidase) to avoid racemization .

Q. How can electrochemical techniques characterize phenylalanine analogs, and what parameters affect detection sensitivity?

  • Methodological Answer : Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used with carbon-nanosphere electrodes. Key parameters:

ParameterOptimal ValueImpact on Sensitivity
pH6.8–7.0Maximizes redox current
Scan rate50–100 mV/sReduces noise
Electrode materialBamboo charcoalEnhances surface area
Interfering biomolecules (e.g., glucose) require selectivity testing via competitive adsorption studies .

Q. What role does L-phenylalanine play in modulating enzyme activity in fermentation systems?

  • Methodological Answer : In apple vinegar fermentation, L-phenylalanine (8 g/L) upregulates alcohol acyltransferase (AAT) activity by 30%, enhancing ester synthesis. However, it inhibits esterase activity by 15%, requiring balanced dosing. Method: Measure enzyme kinetics (Vmax, Km) via spectrophotometric assays at 340 nm (NADH-coupled reactions) .

Advanced Research Questions

Q. How do contradictions in PAL kinetic models impact bioprocess optimization for L-phenylalanine production?

  • Methodological Answer : Discrepancies arise from substrate inhibition at >100 mM L-phenylalanine, reducing PAL activity by 40% . Advanced models (e.g., Michaelis-Menten with non-competitive inhibition terms) resolve this. For example:
    v=Vmax[S]Km+[S](1+[I]Ki)v = \frac{V_{\text{max}}[S]}{K_m + [S]\left(1 + \frac{[I]}{K_i}\right)}

Parameter estimation via nonlinear regression (R² > 0.99) using biotransformation data .

Q. What experimental strategies address the dual deamination/decarboxylation activity of L-phenylalanine oxidase?

  • Methodological Answer : Pseudomonas sp. P-501 oxidase produces both β-phenylpyruvate (20%) and α-phenylacetamide (80%) . To isolate pathways:

  • Aerobic vs. anaerobic conditions : Decarboxylation dominates under low O₂.
  • Isotopic labeling : Track ¹⁴CO₂ release from [1-¹⁴C]-L-phenylalanine.
  • Inhibitor studies : EDTA chelates metal cofactors, reducing decarboxylation by 60% .

Q. How can molecularly imprinted polymers (MIPs) improve chiral resolution of D/L-phenylalanine in complex matrices?

  • Methodological Answer : MIPs templated with L-phenylalanine achieve 95% enantioselectivity (vs. 50% for non-imprinted polymers). Protocol:

  • Synthesis : UV polymerization with methacrylic acid/ethylene glycol dimethacrylate.
  • Detection : Extended-gate FET sensors show linear response (0.1–10 mM, R² = 0.998) with 10 nM detection limit. Cross-reactivity tests confirm <5% interference from tyrosine .

Q. Why do conflicting reports exist on phenylalanine’s inhibition of alkaline phosphatase, and how can mechanistic studies resolve them?

  • Methodological Answer : Discrepancies stem from pH-dependent ionization states. At pH 9, L-phenylalanine (5 mM) increases phosphorylated enzyme intermediate by 80%, acting as an uncompetitive inhibitor. Techniques:

  • Rapid quenching : Freeze samples at -196°C post-reaction to trap intermediates.
  • X-ray crystallography : Resolve inhibitor-enzyme binding at 2.1 Å resolution .

Data Contradiction Analysis

Q. How do substrate concentration thresholds affect PAL stability in microbial vs. enzymatic systems?

  • Analysis : In Escherichia coli, PAL retains 90% activity at 50 g/L L-phenylalanine, but free PAL enzymes aggregate above 25 g/L. Stabilization strategies:

  • Additives : 10 mM phenylalanine reduces Bacillus amyloliquefaciens α-amylase aggregation by 70% .
  • Immobilization : SiO₂-encapsulated PAL maintains 80% activity after 10 cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Phenylalanine, (alphaS)-alpha-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-, phenylmethyl ester
Reactant of Route 2
Reactant of Route 2
L-Phenylalanine, (alphaS)-alpha-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-, phenylmethyl ester

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